molecular formula C10H8F4O3 B3151716 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid CAS No. 72106-04-8

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Cat. No.: B3151716
CAS No.: 72106-04-8
M. Wt: 252.16 g/mol
InChI Key: TZPDZECSXKPAGD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity, small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond (around 485 kJ/mol) dramatically alter a molecule's physical, chemical, and biological characteristics. nbinno.comchimia.ch

The introduction of fluorine can enhance thermal stability, chemical resistance, and metabolic stability. nbinno.comchimia.chalfa-chemistry.com In medicinal chemistry, selective fluorination is a common strategy to improve a drug candidate's potency, bioavailability, and pharmacokinetic profile. chimia.chalfa-chemistry.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com In materials science, fluorinated compounds are crucial for developing high-performance polymers, liquid crystals, and materials with low surface energy, such as water-repellent coatings. nbinno.comacs.org The unique electronic effects of fluorine also influence reaction pathways, making these compounds valuable building blocks in organic synthesis. nbinno.com

The Benzoic Acid Scaffold in Organic Synthesis and Materials Science

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block in organic chemistry. preprints.orgresearchgate.net Its rigid structure and the reactivity of the carboxylic acid group make it a versatile starting material for the synthesis of a wide array of more complex molecules. preprints.orgacs.org The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, and acid halides, enabling its use in diverse synthetic pathways. tandfonline.com

In medicinal chemistry, the benzoic acid motif is present in numerous active pharmaceutical ingredients, including anti-inflammatory agents and anticancer drugs. researchgate.net Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a key component for molecular recognition at biological targets. In materials science, benzoic acid derivatives are used as linkers in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and separation. rsc.org They are also employed in the synthesis of liquid crystals and specialty polymers. researchgate.netnih.gov

Conceptual Overview of Aryl Ethers with Fluoroalkoxy Moieties in Chemical Investigations

Aryl ethers containing fluoroalkoxy groups (-O-(CF₂)n-CF₃ or similar) are a significant class of compounds in chemical research. The ether linkage provides structural flexibility, while the fluoroalkoxy chain imparts properties characteristic of organofluorine compounds, such as high thermal stability and lipophilicity. These moieties are often incorporated into molecules to enhance their metabolic stability. nih.gov

In drug discovery, replacing a metabolically vulnerable aryl methyl ether with a fluoroalkoxy group can prevent or slow enzymatic O-dealkylation by cytochrome P450 enzymes, thereby improving the drug's half-life. nih.gov The electron-withdrawing nature of the fluoroalkyl group can also modulate the electronic properties of the aromatic ring, influencing the molecule's reactivity and biological interactions. Recent synthetic methods have focused on developing milder and more efficient ways to form these C-O bonds, highlighting the growing demand for this structural motif. figshare.com In materials science, these compounds are investigated for use in advanced polymers and liquid crystals, where the fluorinated segment can induce specific organizational properties.

Research Gaps and Future Directions Pertaining to 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Despite the well-documented importance of its constituent parts, specific research on this compound is limited in publicly available literature. The compound is primarily available through chemical suppliers, suggesting its use as a building block or intermediate rather than a widely studied end-product. sigmaaldrich.com This lack of dedicated research presents several opportunities for future investigation.

Research Gaps:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general methods for forming aryl ethers, detailed studies optimizing the synthesis of this specific molecule are not readily available. Comprehensive characterization beyond basic physical properties, including crystallographic data and spectroscopic analysis, is also needed.

Biological Activity: There is a significant gap in the exploration of the biological properties of this compound. Screening for potential pharmaceutical applications, such as antimicrobial, anti-inflammatory, or anticancer activity, remains an unexplored area.

Materials Science Applications: The potential of this compound as a monomer for specialty polymers or as a linker for creating novel metal-organic frameworks has not been investigated. Its tetrafluoropropoxy group could impart unique thermal or surface properties to resulting materials.

Comparative Studies: A systematic comparison of its properties against isomers or analogues with different fluorination patterns (e.g., trifluoroethoxy or pentafluoropropoxy groups) would provide valuable structure-property relationship data. sigmaaldrich.com

Future Directions:

Medicinal Chemistry: Future research could involve synthesizing a library of derivatives (e.g., esters and amides) to evaluate their potential as therapeutic agents. Its structure could serve as a fragment in the design of enzyme inhibitors or receptor modulators.

Polymer Chemistry: Polymerization of this compound or its derivatives could lead to new fluorinated polyesters or polyamides with desirable properties like high thermal stability and chemical resistance.

Liquid Crystal Research: The rigid benzoic acid core combined with the flexible, fluorinated chain makes it a candidate for incorporation into liquid crystal structures. Research could focus on its potential to form or modify mesophases.

Agrochemicals: Given that many agrochemicals are fluorinated, investigating the herbicidal or fungicidal properties of this compound could be a fruitful avenue of research. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPDZECSXKPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Established Synthetic Routes to the 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid Core

The construction of the target molecule is typically achieved through a multi-step process that involves forming the key ether linkage and then establishing the carboxylic acid functionality at the para position of the benzene (B151609) ring.

The most common and direct method for forming the ether bond is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This process involves the reaction of a phenoxide ion with a suitable 2,2,3,3-tetrafluoropropyl electrophile.

The general scheme involves deprotonating a para-substituted phenol (B47542), such as an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate), with a base to form a more nucleophilic phenoxide. This phenoxide then displaces a leaving group from a 2,2,3,3-tetrafluoropropyl derivative.

Precursors : The aromatic precursor is typically a phenol with a group at the para-position that can later be converted to a carboxylic acid, such as an ester, nitrile, or alkyl group. Methyl 4-hydroxybenzoate (B8730719) is a common starting material.

Reagents : The fluorinated alkylating agent is usually 2,2,3,3-tetrafluoropropyl tosylate or a 2,2,3,3-tetrafluoropropyl halide (e.g., bromide or iodide).

Bases : Common bases used for the deprotonation of the phenol include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH).

The reaction is typically carried out in a polar aprotic solvent to enhance the reactivity of the nucleophile.

Once the 2,2,3,3-tetrafluoropropoxy group is attached to the aromatic ring, the final step is the formation of the benzoic acid moiety. This can be accomplished through several strategies, primarily the hydrolysis of a precursor functional group or the oxidation of an alkyl side chain.

Hydrolysis of Precursors: If the synthesis begins with a precursor like methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate or 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile, the carboxylic acid is readily obtained through hydrolysis.

Ester Hydrolysis : The ester is typically hydrolyzed under basic conditions (using NaOH or KOH) followed by an acidic workup to yield the final carboxylic acid.

Nitrile Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions, often requiring heat.

Oxidation Strategies: An alternative route involves starting with an aromatic precursor that has an oxidizable alkyl group, such as a methyl group, at the para position. For instance, 4-methyl-1-(2,2,3,3-tetrafluoropropoxy)benzene can be oxidized to the target benzoic acid.

Common Oxidants : Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.

Catalytic Oxidation : More advanced methods utilize transition metal catalysts to perform the oxidation under milder conditions using molecular oxygen. Catalytic systems involving cobalt or manganese salts have been shown to be effective for the oxidation of toluene (B28343) and its derivatives to benzoic acid. researchgate.netresearchgate.netepa.gov For example, manganese dioxide (MnO₂) in conjunction with N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of toluene with high selectivity for benzoic acid. researchgate.net

Carboxylation Strategies: Direct carboxylation of the aromatic ring after the introduction of the ether group is less common but feasible. This can involve the formation of an organometallic intermediate from a precursor like 1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene. The resulting Grignard or organolithium reagent can then react with carbon dioxide (CO₂) to form the carboxylate, which is subsequently protonated. Modern methods also include iridium-catalyzed C-H borylation followed by a copper-catalyzed carboxylation. researchgate.net

Achieving the desired para-substitution pattern is crucial for the synthesis of this compound. The regioselectivity is almost always controlled by the choice of the starting material.

The most straightforward approach is to begin with an aromatic compound that is already substituted at the para position. libretexts.org Starting materials like 4-hydroxybenzoic acid, methyl 4-hydroxybenzoate, or p-cresol (B1678582) ensure that the incoming 2,2,3,3-tetrafluoropropoxy group and the existing functional group (or its precursor) are locked into the 1,4-relationship.

If the synthesis were to begin with phenol, the etherification step would yield a mixture of ortho and para isomers, necessitating a challenging separation process. The hydroxyl group (-OH) is an ortho-, para-directing group in electrophilic aromatic substitution, but in the context of building this molecule via nucleophilic substitution, starting with a pre-functionalized para-isomer is the standard and most efficient method.

Derivatization Reactions of this compound

The chemical structure of this compound offers three primary sites for chemical modification: the carboxylic acid group, the aromatic ring, and the fluoroalkoxy chain.

The carboxylic acid moiety is the most reactive functional group in the molecule and readily undergoes transformations to form esters, amides, and other acid derivatives.

Esterification: The formation of esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, esters can be formed under milder conditions by reacting the acid with diazoalkanes or by using alkyl halides in the presence of a non-nucleophilic base. researchgate.netnih.gov The reaction with alkyl halides proceeds via an SN2 mechanism with a carboxylate ion intermediate. researchgate.net

Amidation: Amide bonds are typically formed by activating the carboxylic acid group. This can be done by converting the acid to a more reactive acyl chloride or by using coupling reagents. Modern amidation methods often employ catalytic promoters to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need for stoichiometric activating agents and reducing waste. researchgate.net For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids. researchgate.net Pentafluoropyridine (PFP) can also be used for one-pot deoxyfluorination and amidation reactions. nih.gov

TransformationReagents and ConditionsProduct Type
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster
EsterificationAlkyl Halide (R'-X), Base (e.g., K₂CO₃)Ester
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Amide
Amidation (Direct)Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC)Amide
Amidation (Catalytic)Amine (R'R''NH), Catalyst (e.g., TiF₄) researchgate.netAmide

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation. wikipedia.org The position of substitution on the ring is dictated by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the tetrafluoropropoxy group (-OCH₂CF₂CF₂H).

-COOH Group: The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director . quora.com It reduces the electron density of the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (C3 and C5). quora.com

-OCH₂CF₂CF₂H Group: The alkoxy group is generally an activating ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. libretexts.orgrsc.org It increases the electron density of the ring, particularly at the ortho and para positions.

Since the two substituents are in a para (1,4) arrangement, their directing effects are competitive. The activating alkoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating carboxylic acid group directs to the positions meta to it (C3 and C5). In this case, the positions ortho to the strongly activating alkoxy group (C2, C6) are the same as the positions meta to the deactivating carboxylic acid group. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions of the aromatic ring.

Ring PositionInfluence of -COOH (at C1)Influence of -OR (at C4)Predicted Reactivity
C2, C6metaorthoFavored site of substitution
C3, C5orthometaDisfavored site of substitution

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the 2-halo-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid. wikipedia.orgminia.edu.eg

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the 2-position. masterorganicchemistry.com

The 2,2,3,3-tetrafluoropropoxy group is generally chemically robust. The ether linkage (C-O-C) is stable under most conditions, and the carbon-fluorine (C-F) bonds are exceptionally strong, rendering the fluorinated portion of the chain relatively inert to many chemical reagents.

Modifications to this part of the molecule are challenging and would likely require harsh reaction conditions that could also affect other parts of the molecule. Cleavage of the ether bond would necessitate strong acids or bases at high temperatures. Transformations involving the C-F bonds are rare and typically require specialized reagents or conditions, such as reductive defluorination with potent reducing agents or nucleophilic substitution of fluoride, which is generally difficult on an aliphatic chain. Consequently, for most synthetic applications, the tetrafluoropropoxy group is considered a stable, non-reactive substituent used to impart specific properties (such as lipophilicity or metabolic stability) to the molecule.

Spectroscopic Characterization and Structural Elucidation of 4 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in different parts of the molecule: the benzoic acid ring and the tetrafluoropropoxy side chain.

The aromatic region of the spectrum is characterized by two doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the carboxyl group (ortho positions) are expected to be deshielded due to the electron-withdrawing nature of the carboxylic acid, appearing at a higher chemical shift. Conversely, the protons adjacent to the ether linkage (meta positions) appear at a slightly lower chemical shift. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, these signals typically appear around 8.05 ppm and 7.17 ppm, respectively, both showing a doublet splitting pattern with a coupling constant (J) of approximately 8.8 Hz, which is characteristic of ortho-coupling between adjacent aromatic protons.

The aliphatic region contains signals from the tetrafluoropropoxy group. The methylene (B1212753) (-OCH₂-) protons adjacent to the ether oxygen are observed as a triplet at approximately 4.76 ppm. The triplet multiplicity arises from coupling to the two fluorine atoms on the adjacent carbon. The proton of the terminal -CHF₂ group is the most complex signal, appearing as a triplet of triplets around 6.58 ppm. This intricate splitting pattern is due to geminal coupling with the two fluorine atoms on the same carbon and vicinal coupling to the two fluorine atoms on the neighboring carbon. The acidic proton of the carboxyl group (-COOH) is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, often appearing far downfield.

Chemical Shift (δ) ppmMultiplicityProton Assignment
8.05DoubletAromatic (2H, ortho to -COOH)
7.17DoubletAromatic (2H, meta to -COOH)
6.58Triplet of Triplets-CF₂H (1H)
4.76Triplet-OCH₂- (2H)

Carbon (¹³C) NMR Investigations for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 166.7 ppm. The aromatic carbons also show distinct signals. The carbon atom attached to the carboxyl group (C1) is found around 124.5 ppm, while the carbon atom bonded to the tetrafluoropropoxy group (C4) resonates at a significantly higher chemical shift, around 162.7 ppm, due to the deshielding effect of the electronegative oxygen atom. The aromatic C-H carbons appear in the typical range for benzene derivatives, with the carbons ortho to the carboxyl group (C2, C6) at approximately 131.9 ppm and the carbons meta to the carboxyl group (C3, C5) at about 115.4 ppm.

The aliphatic carbons of the side chain are also clearly resolved. The methylene carbon (-OCH₂-) is observed around 66.8 ppm, showing a triplet multiplicity due to coupling with the adjacent fluorine atoms. The tetrafluorinated carbons (-CF₂- and -CHF₂) exhibit complex splitting patterns due to strong C-F coupling and appear at approximately 113.1 ppm and 108.8 ppm, respectively.

Chemical Shift (δ) ppmCarbon Assignment
166.7-COOH
162.7Aromatic C-O
131.9Aromatic C-H (ortho to -COOH)
124.5Aromatic C-COOH
115.4Aromatic C-H (meta to -COOH)
113.1-CF₂-
108.8-CHF₂
66.8-OCH₂-

Fluorine (¹⁹F) NMR Analysis for Fluorine Environment Elucidation

¹⁹F NMR is an essential tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. In this compound, there are two distinct fluorine environments, leading to two signals in the ¹⁹F NMR spectrum.

The fluorine atoms of the internal difluoromethylene group (-CF₂-) typically appear as a doublet of triplets. The primary splitting into a doublet is caused by coupling to the single proton on the adjacent terminal carbon, and the finer triplet splitting is due to coupling with the two protons of the -OCH₂- group. This signal is generally found around -123.9 ppm.

The terminal difluoromethyl group (-CHF₂) gives a signal that is a doublet, resulting from the large geminal coupling to its attached proton. This peak is observed further downfield, at approximately -138.8 ppm. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the molecular structure and provide unambiguous confirmation of the fluorine substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding between molecules. A strong, sharp absorption peak around 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Strong absorption bands in the 1000-1200 cm⁻¹ range are indicative of the C-F stretching vibrations of the tetrafluoro moiety. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching bands are typically strong. The symmetric stretching of the C-F bonds would also be expected to produce a noticeable Raman signal. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Wavenumber (cm⁻¹)Vibrational ModeTechnique
2500-3300 (broad)O-H Stretch (Carboxylic Acid)IR
~3050Aromatic C-H StretchIR, Raman
1700-1720C=O Stretch (Carboxylic Acid)IR
1450-1600Aromatic C=C StretchIR, Raman
1200-1300C-O Stretch (Ether & Acid)IR
1000-1200C-F StretchIR

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. The nominal molecular weight of this compound is 252.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 252. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of the carboxyl group: Cleavage of the bond between the aromatic ring and the carboxyl group could lead to the loss of a •COOH radical (45 Da), resulting in a fragment ion at m/z 207.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion could also occur, though it might be less favorable than the loss of the entire carboxyl group.

Cleavage of the ether bond: Scission of the C-O bond in the ether linkage can occur in two ways. Cleavage between the aromatic ring and the oxygen would result in a fragment at m/z 121, corresponding to the hydroxybenzoic acid cation radical. Cleavage between the oxygen and the propoxy chain would lead to a fragment corresponding to the tetrafluoropropoxy cation or related fragments.

Fragmentation of the side chain: The tetrafluoropropoxy chain itself can undergo fragmentation, leading to the loss of fluorinated fragments.

Analysis of the relative abundances of these fragment ions allows for a detailed reconstruction of the molecule's structure and confirms the identity of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, the electronic transitions are primarily associated with the π → π* transitions of the benzene ring. The presence of the carboxyl and alkoxy substituents influences the position and intensity of these absorption bands. Typically, benzoic acid derivatives show a strong absorption band (the B-band) around 230 nm and a weaker, more structured band (the C-band) around 270-280 nm. The exact absorption maxima (λ_max) and molar absorptivity are dependent on the solvent used.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzoic acid derivatives are fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum, including the emission maximum and quantum yield, provides further insight into the electronic structure of the molecule and its excited state properties. The nature of the solvent can significantly impact the fluorescence properties, particularly for molecules with charge-transfer character in their excited states. Detailed studies in various solvents would be necessary to fully characterize the photophysical properties of this compound.

X-ray Crystallography for Crystalline Form Characterization and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), no experimental X-ray crystallography data for this compound could be located.

Therefore, a detailed analysis of its specific crystalline form, including unit cell parameters, space group, and the nature of its intermolecular interactions as determined by X-ray diffraction, cannot be provided at this time. The generation of data tables and a discussion of specific research findings related to its crystal structure is precluded by the absence of published structural data for this compound.

Computational Chemistry and Theoretical Modeling of 4 2,2,3,3 Tetrafluoropropoxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. nih.govdntb.gov.ua

The geometric optimization of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid would involve finding the lowest energy arrangement of its atoms. The primary conformational flexibility in this molecule arises from the rotation around the C-O bonds of the tetrafluoropropoxy group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to locate the global minimum energy conformer and other low-energy isomers. researchgate.netscispace.com The tetrafluoropropoxy chain introduces several rotatable bonds, leading to multiple possible conformers. Studies on similar alkoxybenzenes suggest that the most stable conformer would likely have the alkoxy chain in a staggered arrangement to minimize steric hindrance. researchgate.netnih.gov The orientation of the carboxylic acid group relative to the benzene ring is also crucial; the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally found to be more stable for benzoic acids. aip.org

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

ParameterPredicted Value
C(ring)-O(ether) Bond Length~1.37 Å
O(ether)-C(chain) Bond Length~1.43 Å
C-F Bond Length~1.35 Å
C(ring)-C(carboxyl) Bond Length~1.49 Å
C=O Bond Length~1.21 Å
C-O(H) Bond Length~1.36 Å
Dihedral Angle C(ring)-C(ring)-C(carboxyl)=O~0-20°

The electronic structure dictates the chemical behavior of the molecule. The tetrafluoropropoxy group is expected to have a significant impact due to the high electronegativity of fluorine atoms. This leads to a strong electron-withdrawing inductive effect (-I) from the fluorinated alkyl chain. However, the ether oxygen can donate electron density to the aromatic ring via a resonance effect (+M).

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom. aip.orgresearchgate.net It is anticipated that the fluorine atoms and the carbonyl oxygen will carry significant negative partial charges, while the hydrogen of the carboxyl group and the carbon atoms bonded to the fluorine atoms will be electron-deficient. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential, around the acidic proton) regions of the molecule. dntb.gov.uatandfonline.com These sites are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively.

Reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator; a large gap suggests high stability. The fluorination is expected to lower the energies of both the HOMO and LUMO compared to non-fluorinated analogues.

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Hypothetical Data)

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.5 eV
Dipole Moment~ 3-4 Debye
Ionization Potential~ 7.0 eV
Electron Affinity~ 1.5 eV

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. aip.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman): Calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) and Raman spectra. Key predicted peaks would include the O-H stretch of the carboxylic acid (typically broad), the C=O stretch, C-O stretches of the ether and carboxyl groups, C-F stretches, and aromatic C-H and C=C vibrations. nih.govdntb.gov.ua

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are highly valuable for confirming the structure and assigning experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netacs.org For this molecule, π→π* transitions within the benzene ring are expected to be the most prominent.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed in the gas phase (in vacuo), Molecular Dynamics (MD) simulations can model the behavior of the molecule in a solvent, providing insights into its dynamic behavior and interactions with the surrounding environment. rsc.org

MD simulations would involve placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or a nonpolar solvent) and solving Newton's equations of motion for all atoms over time. This allows for the study of:

Solvation Structure: Analysis of the radial distribution functions between atoms of the solute and solvent can reveal how solvent molecules arrange themselves around different parts of this compound.

Conformational Dynamics: MD simulations can track the transitions between different conformers of the flexible tetrafluoropropoxy chain in solution, providing a more realistic picture of its conformational landscape than static gas-phase calculations.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and solvent molecules can be studied. In protic solvents, the solvent can compete with the self-dimerization of the acid. ucl.ac.ukacs.org

Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, potential reactions for computational study could include:

Deprotonation: Calculating the pKa value to quantify its acidity.

Esterification: Modeling the reaction pathway with an alcohol to form an ester.

Proton Transfer in Dimers: In the gas phase or nonpolar solvents, carboxylic acids form cyclic dimers. researchgate.netmdpi.com Computational studies can elucidate the mechanism of proton transfer within this dimer, a process of fundamental interest. nih.gov

Locating the transition state geometry and performing frequency calculations (to confirm a single imaginary frequency) would allow for the determination of the energy barrier for a given reaction, providing a quantitative prediction of the reaction rate.

Computational Studies on Intermolecular Interactions and Self-Assembly Phenomena in Solution and Solid States

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, leading to pronounced intermolecular interactions. The most significant of these is the formation of a centrosymmetric cyclic dimer through two O-H···O=C hydrogen bonds.

Computational studies can quantify the strength of this dimerization. The interaction energy can be calculated by comparing the energy of the dimer to the sum of the energies of two isolated monomers, correcting for basis set superposition error (BSSE). researchgate.netscispace.com DFT and ab initio methods have been extensively used to study the hydrogen bonds in benzoic acid dimers. mdpi.com The presence of the electron-withdrawing tetrafluoropropoxy group is expected to increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds in the dimer compared to unsubstituted benzoic acid. researchgate.net

In the solid state, these intermolecular interactions dictate the crystal packing. Computational crystal structure prediction could be employed to explore potential polymorphs. Furthermore, the fluorinated chain can lead to additional non-covalent interactions, such as dipole-dipole or C-F···H-C contacts, which would influence the self-assembly and material properties. ucl.ac.uk

Structure Property Relationship Spr Investigations in 4 2,2,3,3 Tetrafluoropropoxy Benzoic Acid and Its Analogs

Influence of Fluorine Atoms on Electronic Properties and Molecular Acidity

The presence of fluorine atoms in the 2,2,3,3-tetrafluoropropoxy group significantly influences the electronic environment of the benzoic acid ring and, consequently, its acidity. Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the molecule.

In 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, the four fluorine atoms strongly withdraw electron density from the propoxy chain. This inductive pull extends through the ether oxygen to the benzene (B151609) ring and ultimately to the carboxylic acid group. The increased positive charge on the carboxyl carbon and the stabilization of the resulting carboxylate anion upon deprotonation lead to an increase in molecular acidity compared to non-fluorinated analogs. Electron-withdrawing groups stabilize the conjugate base, making the corresponding acid stronger. acs.orgresearchgate.net

The acidity of substituted benzoic acids can be quantified by their pKa values. A lower pKa value indicates a stronger acid. The table below compares the pKa values of benzoic acid and some of its para-substituted analogs to illustrate the electronic effects of different substituents.

CompoundpKa
Benzoic acid4.20
4-Methoxybenzoic acid4.47
4-Chlorobenzoic acid3.99
4-Nitrobenzoic acid3.44
4-Fluorobenzoic acid4.14 researchgate.net

Steric and Electronic Effects of the 4-(2,2,3,3-Tetrafluoropropoxy) Moiety

The 4-(2,2,3,3-tetrafluoropropoxy) moiety imparts distinct steric and electronic characteristics to the benzoic acid molecule.

Electronic Effects: As discussed in the previous section, the primary electronic effect of the tetrafluoropropoxy group is its strong electron-withdrawing nature. This is a consequence of the high electronegativity of the four fluorine atoms. The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While the specific Hammett constant for the 4-(2,2,3,3-tetrafluoropropoxy) group is not widely reported, it is expected to be positive, reflecting its electron-withdrawing character. This is in contrast to a simple methoxy (B1213986) group (-OCH3), which has a negative σp value due to its dominant electron-donating resonance effect.

Substituent (at para position)Hammett Constant (σp)
-OCH3-0.27
-Cl+0.23
-NO2+0.78
-F+0.06

Note: The Hammett constant for the 4-(2,2,3,3-tetrafluoropropoxy) group is expected to be positive and likely greater than that of the -F substituent.

Correlations between Molecular Structure and Spectroscopic Signatures

The molecular structure of this compound can be elucidated and correlated with its spectroscopic signatures, primarily from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propoxy chain, and the acidic proton of the carboxyl group. The aromatic protons will likely appear as two doublets in the region of 7-8 ppm, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the tetrafluoropropoxy group. The methylene protons adjacent to the ether oxygen (-OCH₂-) are expected to appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The other methylene protons (-CF₂H) will likely show a complex splitting pattern due to coupling with both the adjacent methylene protons and the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. The carboxyl carbon will have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the ether oxygen being significantly shifted downfield. The chemical shifts of the carbons in the tetrafluoropropoxy chain will be influenced by the attached fluorine atoms, with the carbons directly bonded to fluorine showing characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies are expected for:

O-H stretch of the carboxylic acid, appearing as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption band around 1700 cm⁻¹.

C-O stretch of the ether linkage, typically in the range of 1250-1000 cm⁻¹.

C-F stretches , which are expected to be strong bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Functional GroupExpected Spectroscopic Signature
Aromatic C-H¹H NMR: 7-8 ppm (doublets); ¹³C NMR: 110-160 ppm
Carboxyl -COOH¹H NMR: >10 ppm (broad singlet); ¹³C NMR: 165-175 ppm; IR: 2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O)
Ether -O-CH₂-¹H NMR: downfield triplet; ¹³C NMR: downfield signal
Fluoroalkyl -CF₂-¹³C NMR: characteristic splitting due to C-F coupling; IR: 1100-1000 cm⁻¹ (strong C-F stretch)

Understanding Conformational Preferences and Their Impact on Chemical Behavior

The key rotatable bonds in the 4-(2,2,3,3-tetrafluoropropoxy) group are the Ar-O bond, the O-CH₂ bond, and the CH₂-CF₂ bond. The rotational barriers around these bonds will be influenced by a combination of steric and electronic effects.

Rotation around the Ar-O bond: The preference for the plane of the C-O-C bond to be either coplanar or perpendicular to the benzene ring will depend on the balance between steric hindrance and potential conjugation of the oxygen lone pairs with the aromatic system.

Rotation around the O-CH₂ and CH₂-CF₂ bonds: The conformations around these bonds will be governed by the minimization of steric repulsion between the bulky CF₂H group and the rest of the molecule. Gauche and anti conformations will likely have different energies, with the anti conformation often being more stable for larger groups. libretexts.org

The presence of the highly electronegative fluorine atoms can also lead to intramolecular electrostatic interactions that influence conformational preferences. For instance, gauche effects, where a conformation with adjacent electronegative substituents is favored, might play a role.

The preferred conformation of the tetrafluoropropoxy chain will determine the spatial projection of this group relative to the benzoic acid ring. This can have implications for the molecule's ability to pack in a crystal lattice, its solubility in different solvents, and its interaction with biological targets or other molecules in materials science applications. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface for bond rotations and to identify the most stable conformers.

Applications in Advanced Materials and Chemical Science Research

Role as Building Blocks in Liquid Crystalline Systems

The derivatives of benzoic acid are fundamental components in the design of liquid crystal (LC) materials, primarily due to their ability to form stable, hydrogen-bonded dimers. This intermolecular hydrogen bonding creates a rod-like supramolecular structure, which is a key prerequisite for the formation of various liquid crystalline phases, such as nematic and smectic phases. The specific structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid makes it a particularly interesting building block for creating novel liquid crystals.

The fluorinated tetrafluoropropoxy tail introduces several advantageous properties. Fluorine atoms are highly electronegative and the carbon-fluorine bond is highly polarized, which can alter the dielectric anisotropy of the resulting liquid crystal material—a critical parameter for display applications. Furthermore, the fluorinated segment can induce micro-segregation effects, leading to the formation of distinct smectic phases. Research into fluorinated liquid crystals has demonstrated that the position and number of fluorine atoms can significantly influence mesomorphic properties, including the type of phase, transition temperatures, and the operational temperature range. While specific studies on calamitic liquid crystals derived solely from this compound are not extensively detailed, the principles governing the design of fluorinated mesogens suggest its strong potential. For instance, its esterification with various fluorinated phenols could yield materials with optimized properties for advanced display technologies.

Property Influenced by FluorinationEffect on Liquid Crystal Behavior
Dielectric Anisotropy Alters the response to an electric field, crucial for display applications.
Mesophase Stability Can stabilize or induce different liquid crystal phases (e.g., smectic phases).
Transition Temperatures Modifies the melting and clearing points, defining the material's operating range.
Viscosity Generally, fluorination can affect the rotational viscosity of the material.

Contributions to Separation Science: Extraction and Complexation Studies

In the realm of separation science, fluorinated organic molecules are recognized for their unique solubility and complexation characteristics. Fluorinated benzoic acids (FBAs) have been widely utilized as chemical tracers in the oil industry to monitor fluid flow in reservoirs. researchgate.net Their detection often requires sensitive analytical methods, including solid-phase extraction (SPE) for pre-concentration from complex matrices like seawater or produced water. The this compound, with its distinct molecular weight and fluorine content, is well-suited for such applications where a suite of tracers is needed for simultaneous injection and detection.

A more critical application lies in the treatment of nuclear waste, specifically in the separation of trivalent actinides (e.g., americium, curium) from lanthanides (fission products). This separation is notoriously difficult due to the similar ionic radii and chemical properties of these f-block elements. Solvent extraction is the primary method employed for this purpose, and the design of selective ligands is paramount. Research has shown that ligands containing "soft" donor atoms like nitrogen or sulfur can exhibit selectivity for actinides over lanthanides due to the slightly greater covalent character of the actinide-ligand bond. nih.gov While research has heavily focused on nitrogen-based ligands, the principles of tailoring ligand properties are broadly applicable. The carboxylic acid group of this compound can act as a primary binding site for metal ions. The fluorinated tail, while not directly participating in coordination, modifies the electronic properties of the carboxylate group and the lipophilicity of the entire molecule, which are crucial factors in a solvent extraction system. This modification can influence the stability and solubility of the formed metal complexes in the organic phase, thereby affecting extraction efficiency and selectivity. nih.gov

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The introduction of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable precursor for incorporating a fluorinated moiety into more complex molecular structures. One significant class of molecules where this is relevant is the triazole antifungal agents, such as fluconazole (B54011) and its analogs.

Triazole antifungals work by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. Many successful antifungal drugs feature di- or tri-fluorinated phenyl rings. The synthesis of analogs often involves building the molecule in a stepwise fashion, starting from functionalized building blocks. A substituted benzoic acid, like the title compound, can be converted into a variety of intermediates. For example, the carboxylic acid can be reduced to an alcohol, converted to an acyl chloride for ester or amide formation, or used in reactions to form heterocyclic rings. In the context of fluconazole analogs, a fluorinated benzoic acid derivative could be used to synthesize a key fluorinated acetophenone (B1666503) intermediate, which is a common starting point for building the core structure of these antifungal agents. The tetrafluoropropoxy group offers a different fluorination pattern compared to the more common fluoro- or trifluoromethyl-phenyl groups, potentially leading to new analogs with altered activity, selectivity, or pharmacokinetic profiles.

Synthetic TransformationPotential Intermediate/ProductRelevance
Reduction [4-(2,2,3,3-Tetrafluoropropoxy)phenyl]methanolPrecursor for halides and other functional groups.
Acyl Halide Formation 4-(2,2,3,3-Tetrafluoropropoxy)benzoyl chlorideReactive intermediate for ester and amide synthesis.
Friedel-Crafts Acylation (with appropriate reagents)Formation of fluorinated ketone intermediates.
Curtius/Schmidt Rearrangement 4-(2,2,3,3-Tetrafluoropropoxy)anilinePrecursor for building nitrogen-containing heterocycles.

Integration into Chemical Sensor Architectures and Molecular Recognition Studies

Chemical sensors rely on the specific interaction between a receptor molecule and a target analyte, which generates a measurable signal. Fluorinated compounds are increasingly being incorporated into sensor design due to their unique properties. The development of biosensors for benzoic acid derivatives has demonstrated that specific molecular recognition is achievable. nih.gov this compound could be a target analyte for such a sensor or, more interestingly, a component of the sensor itself.

In one approach, the molecule could be used as a template in the creation of molecularly imprinted polymers (MIPs). critex.fr In this technique, a polymer network is formed around the template molecule. After removal of the template, cavities are left that are complementary in size, shape, and chemical functionality to the target analyte, enabling selective rebinding.

Another avenue is the use of fluorinated compounds in electrochemical or optical sensors. For instance, electropolymerized films of aminobenzoic acids have been used to create sensitive layers on electrodes for detecting various analytes. nih.gov Similarly, luminescent metal-organic frameworks (MOFs) have been designed to detect fluorinated chemical species. rsc.org The this compound moiety could be incorporated into such frameworks as a ligand, where its interaction with analytes could modulate the luminescent properties of the MOF. The distinct infrared and potential terahertz spectral signatures of the C-F bonds could also be exploited in spectroscopic sensing methods. mdpi.com

Design of Novel Fluorinated Synthons for Organic Synthesis

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a valuable fluorinated synthon for the introduction of the 4-(2,2,3,3-tetrafluoropropoxy)benzoyl structural motif. This is particularly useful when chemists aim to create new molecules with tailored properties conferred by this specific fluorinated group.

The compound provides a stable and versatile handle—the carboxylic acid—for a wide range of chemical transformations. It can be readily converted into more reactive species like acyl chlorides or activated esters, facilitating its coupling with nucleophiles such as alcohols, amines, and organometallic reagents. This allows for the systematic construction of libraries of compounds containing the tetrafluoropropoxybenzoyl group for screening in drug discovery or materials science. The presence of the fluorinated ether linkage provides high thermal and chemical stability, making it a robust component that can withstand various reaction conditions used in multi-step syntheses. Therefore, it serves as a reliable building block for creating new generations of fluorinated materials, pharmaceuticals, and agrochemicals.

Analytical Methodologies for Isolation, Purity Assessment, and Quantification in Research

Chromatographic Separation Techniques for Synthetic Mixtures and Purification

Chromatography is an indispensable tool for the separation and purification of organic compounds from complex reaction mixtures. depauw.edu The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. depauw.edu For compounds like 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds like fluorinated benzoic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. ekb.egzodiaclifesciences.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. helixchrom.comust.edu

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution of compounds is controlled by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of the target compound from impurities with varying polarities. ekb.eg Detection is commonly performed using a UV-Vis spectrophotometer, as the benzene (B151609) ring in the benzoic acid structure is a strong chromophore. ust.eduthermofisher.com The detection wavelength is typically set near the absorbance maximum of the analyte, which for benzoic acid derivatives is often in the 220-254 nm range. thermofisher.com

For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the purified compound. sielc.com

Stationary Phase (Column)Mobile Phase CompositionDetection MethodWavelength (nm)Reference Compound Class
Reversed-Phase C18Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)UV Spectrophotometry235Benzoic Acid helixchrom.com
Zorbax SB-Aq (5 µm, 4.6 x 250 mm)Gradient of Solvent A (0.1% Triethylamine in water) and Solvent B (Acetonitrile/Methanol/Water)UV Spectrophotometry205Trifluorobenzoic Acid ekb.eg
Ascentis® C18 (5 µm, 15 cm x 4.6 mm)Acetonitrile and Water (30:70) with 10mM TFAUV Spectrophotometry220Benzoic Acid Derivatives
Accucore 2.6 µm C18Not specified, gradient elutionUV Spectrophotometry254Benzoic Acids thermofisher.com
Table 1. Representative HPLC conditions used for the analysis of benzoic acid and its derivatives, which can be adapted for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often required to convert the carboxylic acid group into a more volatile ester or other derivative. nih.gov

A common derivatization strategy involves esterification, for example, by reacting the acid with an alcohol in the presence of an acid catalyst. Another approach is to use specific derivatizing agents, such as pentafluorobenzyl bromide, which reacts with the carboxylic acid to form a derivative that is highly sensitive to electron-capture detection (ECD). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column depends on the polarity of the derivative. Detection is frequently performed using a Flame Ionization Detector (FID) or, for higher specificity and structural information, a Mass Spectrometer (MS). scholarsresearchlibrary.com A GC-MS method provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. scholarsresearchlibrary.com

Analytical StepDescriptionPurposeDetection Method
DerivatizationReaction with an agent like pentafluorobenzyl bromide to form a more volatile derivative. nih.govIncrease volatility and thermal stability for GC analysis.N/A
SeparationSeparation of the derivative from other components in a complex mixture using a capillary GC column.Isolate the target analyte.N/A
DetectionQuantification and/or identification of the separated derivative.Measure the amount and confirm the identity of the analyte.Electron-Capture Detector (ECD), Mass Spectrometry (MS). nih.govscholarsresearchlibrary.com
Table 2. General workflow for the analysis of benzoic acids by Gas Chromatography.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a compound. This method provides an experimental determination of the empirical formula of the substance. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₈F₄O₃.

The experimentally determined percentages of C and H must agree with the theoretical values within a narrow margin of error (typically ±0.4%) to verify the elemental composition and support the compound's identity and high purity. This technique is particularly valuable as a final check on the integrity of a newly synthesized compound.

ElementSymbolAtomic MassCountTotal MassMass Percentage (%)
CarbonC12.01110120.1147.25%
HydrogenH1.00888.0643.17%
FluorineF18.998475.99229.91%
OxygenO15.999347.99718.89%
Total 254.163 100.00%
Table 3. Theoretical elemental composition of this compound (C₁₀H₈F₄O₃).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,2,3,3-tetrafluoropropanol reacts with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) under basic conditions. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) to minimize hydrolysis of fluorinated intermediates.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography or recrystallization to isolate the product.
    Predecessors like 4-(2,2,3,3-Tetrafluoropropoxy)phthalonitrile (CAS 121190-46-3) are synthesized similarly, with nitrile groups serving as intermediates for further functionalization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (e.g., δ -120 to -140 ppm for CF2_2 groups). 1H^{1}\text{H} NMR can resolve aromatic protons (δ 7.5–8.5 ppm) and ether-linked CH2_2 groups (δ 4.0–4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M-H]^- at m/z 281.03).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Advanced Research Questions

Q. How do environmental factors influence the persistence and degradation pathways of this compound in aquatic systems?

  • Methodological Answer :

  • Environmental Monitoring : Use LC-MS/MS with isotopic labeling (e.g., 13C^{13}\text{C}-analogues) to track degradation products in surface water. Pan et al. (2018) demonstrated this approach for perfluoroether acids, detecting ng/L concentrations .
  • Degradation Studies : Simulate hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation) to identify breakdown products. Fluorinated ethers are resistant to hydrolysis but may degrade under UV light via C-O bond cleavage.
  • Data Contradiction : Some studies report extended half-lives (>100 days) in natural waters, while others note rapid photodegradation. These discrepancies may arise from differences in experimental matrices (e.g., dissolved organic content) .

Q. What strategies can resolve inconsistencies in reported toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Standardized Assays : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize protocols.
  • Metabolite Profiling : Identify species-specific metabolites via hepatocyte incubation or microsomal assays. For example, EU Commission documents highlight cytochrome P450-mediated oxidation as a key metabolic pathway .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to account for variability in exposure durations, dosing regimes, and model organisms.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to assess electrophilic sites (e.g., carbonyl group reactivity).
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Case Study : The compound’s role as a modifier in caustic solvent extraction systems (e.g., 186,000 ppm in CSSX processes) was validated via molecular dynamics simulations showing enhanced phase-transfer efficiency .

Notes

  • Avoid commercial sources (e.g., ) per reliability guidelines.
  • Contradictions in environmental data highlight the need for context-specific experimental design.
  • Advanced applications (e.g., catalytic modifiers) require interdisciplinary validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.